Boc-glu-ome

Catalog No.
S679862
CAS No.
72086-72-7
M.F
C11H19NO6
M. Wt
261.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-glu-ome

CAS Number

72086-72-7

Product Name

Boc-glu-ome

IUPAC Name

(4S)-5-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid

Molecular Formula

C11H19NO6

Molecular Weight

261.27 g/mol

InChI

InChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12-7(9(15)17-4)5-6-8(13)14/h7H,5-6H2,1-4H3,(H,12,16)(H,13,14)/t7-/m0/s1

InChI Key

ZAYAFKXUQMTLPL-ZETCQYMHSA-N

SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OC

Synonyms

BOC-GLU-OME;72086-72-7;(S)-4-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoicacid;(4S)-4-{[(tert-butoxy)carbonyl]amino}-5-methoxy-5-oxopentanoicacid;(S)-4-((tert-Butoxy(hydroxy)methylene)amino)-5-methoxy-5-oxopentanoicacid;PubChem12017;SCHEMBL2306568;MolPort-020-000-693;MolPort-028-751-565;ZAYAFKXUQMTLPL-ZETCQYMHSA-N;ACT10904;Boc-L-glutamicacida-methylester;ZINC2555008;Boc-L-glutamicacid|A-methylester;MFCD00076931;AKOS015920012;AKOS025395629;AM81698;Boc-L-glutamicacidalpha-methylester;CS15750;VA50598;AJ-39668;AK-44077;AN-37459;BR-44077

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OC

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)OC

Peptide Synthesis

Boc-glu-ome serves as a valuable building block in peptide synthesis. The presence of a protecting group (Boc) safeguards the amino group during peptide chain assembly, allowing for the controlled formation of specific peptide sequences. This property makes Boc-glu-ome essential for the creation of complex peptides with desired functionalities for research purposes .

Chemical Modification Studies

Boc-glu-ome's reactive groups enable its use in chemical modification studies. The methyl ester functionality can be manipulated to introduce various chemical moieties, leading to the development of novel compounds with potential therapeutic or diagnostic applications. Researchers can investigate the impact of these modifications on the biological activity of the resulting molecules .

Boc-glutamic acid dimethyl ester, commonly referred to as Boc-glu-ome, is a derivative of glutamic acid. Its chemical formula is C11H19NO6C_{11}H_{19}NO_{6}, and it is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group of glutamic acid, along with two methoxy groups attached to the carboxylic acid moiety. This compound is notable for its stability and versatility in various

Typical of amino acids and their derivatives:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, yielding free glutamic acid derivatives.
  • Esterification: The methoxy groups can undergo hydrolysis or transesterification reactions, allowing for the modification of the ester functionalities.
  • Coupling Reactions: Boc-glu-ome can be coupled with other amino acids or peptides to form dipeptides or longer peptide chains, facilitated by standard peptide coupling reagents .

Boc-glu-ome exhibits biological activity primarily due to its structural similarity to natural amino acids. It has been studied for its potential role as an ergogenic supplement, enhancing athletic performance through its involvement in metabolic pathways related to energy production . Additionally, derivatives of glutamic acid are known to influence neurotransmitter activity and may have implications in neuropharmacology.

The synthesis of Boc-glu-ome typically involves several key steps:

  • Protection of Glutamic Acid: The amino group of glutamic acid is protected using tert-butyloxycarbonyl chloride in the presence of a base.
  • Methylation: The carboxylic acid group is methylated using dimethyl sulfate or another methylating agent under basic conditions.
  • Purification: The product is purified through recrystallization or chromatography to yield Boc-glu-ome in high purity .

Boc-glu-ome has several applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in peptide synthesis.
  • Pharmaceuticals: Used as a building block for drug development, especially in creating compounds that target neurological pathways.
  • Biotechnology: Employed in research involving protein engineering and modification due to its stability and ease of manipulation .

Studies on the interactions of Boc-glu-ome with other compounds typically focus on its reactivity in coupling reactions and its biological effects when incorporated into peptides. Its interaction with various coupling agents has been assessed to optimize yields and selectivity in peptide synthesis. Additionally, research into its pharmacokinetics suggests that it may interact with biological membranes due to its lipophilicity, influencing absorption and distribution within biological systems .

Boc-glu-ome shares structural similarities with several other compounds derived from glutamic acid or containing similar functional groups. Here are some notable comparisons:

Compound NameSimilarityUnique Features
(S)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid0.98Contains additional methoxy groups enhancing solubility
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate0.97Features a dicyclohexylamine moiety affecting reactivity
(S)-Dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate0.96Contains two carboxylic acid functionalities

Boc-glu-ome's unique combination of protective groups and structural features differentiates it from these similar compounds, making it particularly useful for specific synthetic pathways and applications in biochemistry .

XLogP3

0.7

MeSH Pharmacological Classification

Insecticides

Dates

Modify: 2023-08-15

Explore Compound Types